molecular formula C20H16N2O2 B2954272 N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide CAS No. 1226449-04-2

N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide

Cat. No. B2954272
CAS RN: 1226449-04-2
M. Wt: 316.36
InChI Key: LMEHNMBKMTYZTE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIIN-3 is a kinase inhibitor that targets fibroblast growth factor receptor (FGFR) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Scientific Research Applications

Antiplasmodial Activity

Research involving N-acylated furazan-3-amine derivatives, closely related to the furan and benzamide components of N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide, has shown promising activity against Plasmodium falciparum, the causative agent of malaria. Studies highlight the importance of the acyl moiety in determining the activity against malaria, with benzamides showing particular promise. This suggests potential research applications of N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide in the development of new antimalarial agents (Hermann et al., 2021).

Synthetic Methodologies

The synthesis and reactivity of compounds containing furan and benzamide structures, similar to N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide, have been explored in various studies. For example, research on 2-(furan-2-yl)benzo[e][1,3]benzothiazole derivatives reveals methodologies for introducing functional groups through electrophilic substitution reactions, highlighting the versatility of furan-containing compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).

Biological Studies

Compounds featuring the furan and benzamide moieties have been investigated for various biological activities. For instance, derivatives of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their antibacterial and antifungal properties. This suggests that N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide could also be a candidate for antimicrobial activity studies (Patel et al., 2015).

Insecticidal Activity

Research on 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives, which share structural similarities with the furan component of N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide, has demonstrated insecticidal activity against various insect species. This indicates potential applications in developing insecticidal agents (Paula et al., 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-indol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-20(21-14-18-8-4-12-24-18)16-6-3-7-17(13-16)22-11-10-15-5-1-2-9-19(15)22/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEHNMBKMTYZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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